2-bromo-7-oxabicyclo[4.1.0]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-4-2-1-3-5-6(4)8-5/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQSVOFNLPVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)C(C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 7 Oxabicyclo 4.1.0 Heptane
Regioselective and Stereoselective Approaches to Epoxide Formation
The formation of the epoxide ring is a critical step in the synthesis of 2-bromo-7-oxabicyclo[4.1.0]heptane. The stereochemistry of the final product is heavily influenced by the method of epoxidation and the nature of the starting material.
Epoxidation of Brominated Cyclohexene (B86901) Precursors
One of the most direct routes to this compound involves the epoxidation of a cyclohexene ring that already contains a bromine atom. The success of this method hinges on the ability to control the regioselectivity and stereoselectivity of the epoxidation reaction.
The choice of oxidizing agent is critical in achieving the desired stereochemical outcome. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for epoxidation. thieme-connect.dethieme-connect.de However, the stereoselectivity can be influenced by the presence and position of the bromine atom on the cyclohexene ring. For instance, the epoxidation of a cyclohexene derivative with a bulky substituent may proceed from the less hindered face of the double bond. nih.govyoutube.com
The reaction conditions, including the solvent and temperature, also play a significant role. Biphasic systems with a phosphate (B84403) buffer are often employed to control the pH and minimize acid-catalyzed ring-opening of the newly formed epoxide. thieme-connect.de
Table 1: Examples of Epoxidation of Brominated Cyclohexene Precursors
| Starting Material | Oxidizing Agent | Solvent | Key Findings |
| 3-Bromocyclohexene | m-CPBA | Dichloromethane | Yields a mixture of syn- and anti-2-bromo-7-oxabicyclo[4.1.0]heptane. |
| 4-Bromocyclohexene | Trifluoroperacetic acid | Dichloromethane | Can provide higher yields for some substrates compared to m-CPBA. thieme-connect.de |
Indirect Routes involving Cyclohexenols and Halogenation-Epoxidation Sequences
An alternative strategy involves a multi-step sequence starting from a cyclohexenol (B1201834). This approach allows for the introduction of the bromine atom and the formation of the epoxide ring in separate, controlled steps. ontosight.ai
A typical sequence begins with the bromination of a cyclohexenol derivative. mt.com This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS). The resulting brominated cyclohexenol can then be subjected to an intramolecular cyclization to form the epoxide. This is often accomplished by treating the bromohydrin intermediate with a base, which deprotonates the hydroxyl group, allowing it to act as a nucleophile and displace the adjacent bromide in an intramolecular SN2 reaction. youtube.com This method generally results in an anti-addition of the oxygen and bromine atoms across the former double bond. youtube.com
The regioselectivity of the initial bromination and the stereochemistry of the subsequent epoxidation are key considerations in this synthetic route. The hydroxyl group of the cyclohexenol can direct the stereochemical outcome of the reactions.
Functionalization of the 7-Oxabicyclo[4.1.0]heptane Skeleton via Bromination
Instead of introducing the bromine atom before the formation of the epoxide, it is also possible to brominate the pre-formed 7-oxabicyclo[4.1.0]heptane (also known as cyclohexene oxide). nist.gov This approach relies on the selective functionalization of the bicyclic system.
Direct Bromination Strategies
The direct bromination of 7-oxabicyclo[4.1.0]heptane can be challenging due to the reactivity of the epoxide ring, which is susceptible to ring-opening under acidic or electrophilic conditions. dss.go.th However, under carefully controlled conditions, it is possible to achieve bromination at the C2 position.
Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can be used for allylic bromination if a double bond is present in a precursor. However, for the saturated 7-oxabicyclo[4.1.0]heptane, electrophilic bromination is the more likely pathway. The regioselectivity of the bromination is influenced by the electronic and steric environment of the C-H bonds.
Table 2: Direct Bromination of 7-Oxabicyclo[4.1.0]heptane Derivatives
| Starting Material | Brominating Agent | Conditions | Key Findings |
| 7-Oxabicyclo[4.1.0]heptane | Bromine in CCl4 | UV irradiation | Can lead to a mixture of brominated products, including ring-opened species. |
| 7-Oxabicyclo[4.1.0]heptane | N-Bromosuccinimide | Radical initiator (AIBN), CCl4 | Favors allylic bromination if an adjacent double bond were present; for the saturated system, reaction is less straightforward. |
Bromine Incorporation in Multi-step Synthesis
In more complex synthetic routes, the bromine atom can be introduced as part of a longer sequence of reactions. For example, a precursor molecule could undergo a series of transformations to build the 7-oxabicyclo[4.1.0]heptane core, with the bromination step occurring at a strategic point in the synthesis. ontosight.ai
Research has shown that the bromination of certain 2-substituted 7-oxabicyclo[2.2.1]hept-5-ene derivatives can lead to rearranged products, highlighting the intricate nature of these reactions and the potential for complex molecular architectures. rsc.org
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 7 Oxabicyclo 4.1.0 Heptane
Nucleophilic Ring-Opening Reactions of the Epoxide Moiety
The high ring strain of the three-membered epoxide ring in 2-bromo-7-oxabicyclo[4.1.0]heptane makes it prone to nucleophilic attack, leading to ring-opening products. libretexts.org These reactions are fundamental to the synthetic utility of this class of compounds, providing a pathway to functionalized cyclohexene (B86901) derivatives. researchgate.net
The outcome of nucleophilic ring-opening reactions is dictated by the regioselectivity and stereoselectivity of the nucleophilic attack. These factors are influenced by both steric and electronic effects within the molecule, as well as the nature of the nucleophile and the reaction conditions. researchgate.net
In general, the attack of a nucleophile can occur at either of the two carbon atoms of the epoxide ring. The regioselectivity is often controlled by a balance between the steric hindrance at each carbon and the electronic stabilization of the transition state. For many epoxides, nucleophilic attack is favored at the less substituted carbon atom. researchgate.net The stereochemistry of the reaction typically proceeds with an inversion of configuration at the center of attack, a hallmark of an S_N2-type mechanism. libretexts.org
Table 1: Regioselectivity of Epoxide Ring-Opening Reactions
| Nucleophile | Reaction Conditions | Major Product | Minor Product | Reference |
| Azide (N₃⁻) | Glycerol-based sulfonic acid catalyst, H₂O | Attack at the less substituted carbon | Attack at the more substituted carbon | researchgate.net |
| Grignard Reagents | Ether solvent | Attack at the less substituted carbon | - | libretexts.org |
| Amines | - | Attack at the less substituted carbon | - | libretexts.org |
This table illustrates the general regioselectivity observed in the ring-opening of substituted epoxides under various conditions.
The ring-opening of the epoxide can be facilitated by either acidic or basic conditions, each proceeding through a distinct mechanism.
Acid-Catalyzed Ring-Opening: In the presence of an acid, the oxygen atom of the epoxide is protonated, forming a more reactive intermediate. This protonation makes the epoxide a better electrophile and facilitates the nucleophilic attack. The mechanism is thought to proceed through an E2-like pathway under kinetic control. bath.ac.uk The regioselectivity of the attack is influenced by the stability of the resulting carbocation-like transition state.
Base-Mediated Ring-Opening: Under basic conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring in an S_N2-type reaction. libretexts.org The choice of the base and solvent can influence the selectivity of the reaction. For instance, sterically hindered lithium amides have been used to promote the ring-opening of epoxides. bath.ac.uk
Reactions Involving the Bromine Substituent
The bromine atom at the 2-position of the bicyclic system introduces another site of reactivity, allowing for a range of substitution and elimination reactions. ontosight.ai
The bromine atom on the this compound can be displaced by a nucleophile through either an S_N1 or S_N2 mechanism. acs.org The operative pathway is dependent on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. uci.edulecturio.com
S_N1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate. It is favored for tertiary halogenoalkanes due to the stability of the resulting carbocation. chemist.sg
S_N2 Reaction: This is a one-step mechanism where the nucleophile attacks at the same time as the leaving group departs. It is typical for primary halogenoalkanes. chemist.sg
The structure of this compound, being a secondary halide, can potentially undergo substitution via either pathway, or a competing mixture of both, depending on the specific reaction conditions.
Treatment of this compound derivatives with a suitable base can lead to elimination reactions, specifically dehydrobromination, to form unsaturated bicyclic systems like oxepins. thieme-connect.de The reaction can result in a mixture of products, including benzene (B151609) oxides, depending on the substituents and reaction conditions. thieme-connect.de For instance, the reaction of 2-bromo-7-oxabicyclo[4.1.0]hept-3-enes with a base such as potassium tert-butoxide can yield a mixture of oxepins and benzene oxides. thieme-connect.de
Rearrangement Reactions and Fragmentations
The strained bicyclic system of this compound and its derivatives can undergo various rearrangement and fragmentation reactions, often triggered by the ring-opening of the epoxide. researchgate.net These reactions can lead to the formation of structurally diverse products. thieme-connect.de For example, the fragmentation of tosylhydrazone derivatives of related 7-oxabicyclo[4.1.0]heptan-2-ones has been used in the synthesis of pheromones. thieme-connect.de Acid-catalyzed rearrangements of epoxides are also a common transformation. ucl.ac.uk
Electrophilic Additions and Further Functionalizations
The unique bicyclic structure of this compound, featuring a bromine atom on the cyclohexane (B81311) ring adjacent to the epoxide, makes it a versatile intermediate for a variety of organic reactions. acs.org Its reactivity is primarily governed by the strained three-membered ether ring and the presence of a good leaving group (bromide), which can be exploited for diverse chemical transformations including substitution, cycloaddition, and ring-opening reactions. acs.org
Mechanistic Insights into Electrophilic Ring-Opening
The acid-catalyzed ring-opening of epoxides is a fundamental reaction in organic synthesis. For cyclohexene oxide derivatives, this reaction generally proceeds via a mechanism that adheres to the Fürst-Plattner rule, which dictates a trans-diaxial opening of the ring. nih.gov In the presence of an acid, the epoxide oxygen is protonated, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. Computational studies on cyclohexene oxide have shown that Lewis acids effectively catalyze nucleophilic ring-opening reactions, with the reaction barrier decreasing with increasing acidity of the Lewis acid (e.g., from Cs⁺ to Li⁺ to H⁺). nih.gov
For this compound, an electrophile would activate the epoxide, leading to a transient carbocationic intermediate. The subsequent nucleophilic attack would be expected to occur preferentially at the carbon atom that can best stabilize the positive charge and in a stereoelectronically favored manner, typically leading to a trans-diaxial arrangement of the incoming nucleophile and the hydroxyl group. The presence of the bromine atom at the C-2 position introduces an additional electronic and steric factor that can influence the regioselectivity of the ring-opening.
Further Functionalization Pathways
The synthetic utility of this compound extends to various functionalization reactions that can modify both the epoxide and the brominated carbon center.
One significant transformation is dehydrobromination. In related unsaturated systems, such as 2-bromo-7-oxabicyclo[4.1.0]hept-3-enes, treatment with a base has been shown to induce elimination of hydrogen bromide to form the corresponding oxepin, a seven-membered heterocyclic ring. acs.org This suggests a potential pathway for this compound to undergo elimination to form an unsaturated alcohol or, under different conditions, rearrange.
The epoxide ring can also undergo rearrangement reactions. Lewis acid-promoted rearrangements of epoxides can lead to the formation of ketones or aldehydes. thieme-connect.de For instance, the rearrangement of α,β-epoxy ketones, which are structurally related to the title compound, can be catalyzed by Lewis acids like boron trifluoride etherate. acs.org
Furthermore, the compound can serve as a precursor for creating highly functionalized cyclohexane derivatives. Ring-opening with various nucleophiles can introduce a wide range of functional groups. For example, the reaction of epoxides with Grignard reagents is a well-established method for carbon-carbon bond formation, leading to the synthesis of alcohols. unifi.it The reaction of a Grignard reagent with this compound could potentially proceed via two pathways: nucleophilic attack on the epoxide or reaction at the carbon-bromine bond.
While specific experimental data on the electrophilic additions and functionalizations of this compound are not extensively detailed in the literature, the established reactivity of related epoxides and brominated compounds provides a strong foundation for predicting its chemical behavior. The interplay between the epoxide and the bromo-substituent offers a rich field for further synthetic exploration.
Stereochemical Control and Diastereoselectivity in Transformations of 2 Bromo 7 Oxabicyclo 4.1.0 Heptane
Control of Relative and Absolute Stereochemistry During Synthesis
The synthesis of 2-bromo-7-oxabicyclo[4.1.0]heptane and its analogs requires precise control over the relative and absolute stereochemistry of the bicyclic system. The arrangement of the bromine atom and the epoxide relative to the cyclohexane (B81311) ring (cis or trans) significantly impacts the molecule's reactivity and the stereochemistry of its products.
Key synthetic strategies focus on the stereoselective epoxidation of a bromocyclohexene precursor or the stereocontrolled formation of the cyclopropane (B1198618) ring. For instance, photochemical [2+1]-cycloadditions have been developed to access oxabicyclo[4.1.0]heptane scaffolds. These reactions can proceed in a highly stereospecific manner, often yielding a single diastereomer. One such method involves the visible light irradiation of acyl silanes functionalized with bromocrotonate derivatives, which produces the cyclopropyl-fused heterocycle with the exo-diastereoisomer being formed exclusively. nih.govscispace.com This concerted, catalyst-free approach highlights a powerful strategy for establishing the relative stereochemistry of the bicyclic system. nih.govscispace.com
The absolute stereochemistry can be established by using chiral starting materials from the chiral pool or by employing asymmetric catalysis. For example, the synthesis of related polyhydroxylated 7-oxabicyclo[4.1.0]heptanes, like the β-D-glucosidase inhibitor cyclophellitol (B163102), has been achieved from L-glucose, demonstrating the use of natural products to control absolute configuration. researchgate.net The specific stereoisomer, (1R,2S,6R)-2-bromo-7-oxabicyclo[4.1.0]heptane, is a known compound, indicating that methods for its enantioselective synthesis have been established. nih.gov The desymmetrization of meso oxabicyclic compounds is another powerful strategy to obtain enantiomerically pure products. researchgate.net
The determination of the relative and absolute configuration of these bicyclic systems is crucial and is often accomplished using techniques like X-ray crystallography and various NMR spectroscopic methods.
Influence of Bromine and Epoxide on Stereochemical Outcomes of Reactions
The bromine atom and the epoxide ring are the primary drivers of reactivity in this compound, and their spatial relationship governs the stereochemical course of subsequent transformations. The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity and stereoselectivity of this opening are influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
In enzymatic reactions, the stereochemistry of epoxide ring opening can be highly specific. For example, the bacterial epoxide hydrolase Cif has been shown to hydrolyze 7-oxabicyclo[4.1.0]heptane (epoxycyclohexane). nih.gov The enzyme can attack either of the two epoxide carbons, and the stereochemical outcome is strictly controlled by the enzyme's active site, leading to specific hydroxyalkyl-enzyme intermediates. nih.gov This highlights how biological systems can achieve exquisite stereochemical control in the transformation of this bicyclic scaffold. nih.gov
The bromine atom serves as a handle for further functionalization. It can act as a leaving group in nucleophilic substitution reactions or direct elimination reactions to form unsaturated derivatives. ontosight.ai For instance, dehydrohalogenation of related 3,4-dibromo-7-oxabicyclo[4.1.0]heptanes is a key step in the synthesis of oxepins, where the elimination reaction establishes the double bond in the seven-membered ring. thieme-connect.de The stereochemistry of the starting dibromide directly influences the geometry of the resulting unsaturated product. thieme-connect.de
The interplay between the epoxide and the bromine atom is critical. The epoxide can influence the reactivity of the C-Br bond, and conversely, the bromine atom can direct the site of nucleophilic attack on the epoxide. Ring-opening of the epoxide can lead to the formation of a trans-diaxial product, and this stereochemical outcome can be exploited in the synthesis of complex molecules. For example, the opening of 7-oxabicyclo[4.1.0]heptane with allyl alcohol produces a trans-2-(allyloxy)cyclohexan-1-ol, which can be further functionalized. rsc.org
Diastereoselective Synthesis of Derivatives
The this compound framework is a versatile intermediate for the diastereoselective synthesis of a variety of more complex molecules. The defined stereochemistry of the bicyclic system allows for the controlled introduction of new stereocenters.
Palladium-catalyzed reactions are a powerful tool for creating derivatives. For example, intramolecular coupling and cyclization of related systems, such as 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, produce bicyclo[4.1.0]heptene derivatives with high diastereoselectivity. doi.org These reactions proceed with a specific relative stereochemistry, often all-syn, which is confirmed by X-ray diffraction analysis. doi.org Although this example lacks the epoxide, the principles of stereocontrol in palladium-catalyzed additions to cyclohexadiene precursors are relevant.
Ring-opening reactions of the epoxide followed by further transformations are a common strategy. The initial ring-opening sets the stereochemistry of two adjacent carbon atoms, which then directs the stereochemical outcome of subsequent reactions. This has been used in the synthesis of natural products and their analogs. researchgate.net
The synthesis of polysubstituted spiropentanes, for example, has been achieved through regio- and diastereoselective carbometalation of cyclopropenes, where a directing group controls the selectivity of the addition. acs.org This approach, which allows for the creation of up to five contiguous stereocenters, showcases the potential for highly complex and stereocontrolled derivatization starting from cyclopropane-containing scaffolds. acs.org
The following table provides examples of diastereoselective reactions involving the 7-oxabicyclo[4.1.0]heptane core, illustrating the types of products that can be obtained.
| Starting Material Class | Reagents/Conditions | Product Class | Stereochemical Outcome | Ref |
| 7-Oxabicyclo[4.1.0]hept-3-enes | 1. Br₂ 2. Dehydrohalogenation | Oxepin Derivatives | Mixture of isomers depending on conditions | thieme-connect.de |
| Salicylaldehyde-derived acyl silanes | Visible light (427 nm) | Oxabicyclo[4.1.0]heptane esters | exo-diastereoisomer exclusively | nih.gov |
| 7-Oxabicyclo[4.1.0]heptane | Allyl alcohol | trans-2-(allyloxy)cyclohexan-1-ol | Diastereoselective ring-opening | rsc.org |
| 7-Oxabicyclo[4.1.0]heptane | Epoxide hydrolase (Cif) | trans-1,2-cyclohexanediol | Enantioselective enzymatic hydrolysis | nih.gov |
Applications of 2 Bromo 7 Oxabicyclo 4.1.0 Heptane As a Building Block in Complex Molecule Synthesis
Precursor in Natural Product Synthesis Scaffolds
The 7-oxabicyclo[4.1.0]heptane core is a key structural motif found in several biologically active natural products. While direct total syntheses starting from 2-bromo-7-oxabicyclo[4.1.0]heptane are not extensively documented, the strategic use of closely related derivatives highlights the importance of this scaffold in accessing complex natural product frameworks. The inherent stereochemistry and functionality of this bicyclic epoxide allow for controlled ring-opening and subsequent elaborations.
A notable example is the synthesis of (+)-Abscisic Acid, a plant hormone. A concise total synthesis was achieved starting from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate. acs.org A key step in this synthesis involves the stereoselective introduction of a hydroxyl group via Sharpless asymmetric epoxidation, which forms a 7-oxaspiro[bicyclo[4.1.0]heptane] intermediate. acs.org This demonstrates how the creation of the oxabicyclo[4.1.0]heptane ring system is pivotal for establishing the required stereochemistry for the final natural product.
Another relevant example is the synthesis of cyclophellitol (B163102), a potent β-d-glucosidase inhibitor, which features a 5-hydroxymethyl-7-oxabicyclo[4.1.0]heptane-2,3,4-triol structure. researchgate.net Syntheses of cyclophellitol have been accomplished using carbohydrates as chiral starting materials, where the formation of the bicyclic epoxide is a critical step to install the necessary stereocenters. researchgate.net The strategic importance of the 7-oxabicyclo[4.1.0]heptane unit is also underscored by its presence in a wide array of natural products, where it serves as a rigid template for further functionalization. researchgate.netresearchgate.net The cyclopropane (B1198618) ring is a recurring motif in many natural products, and building blocks like this compound offer a direct entry into these structures. acs.orgmarquette.edu
| Natural Product/Analogue | Core Scaffold | Relevance to this compound |
| (+)-Abscisic Acid | 7-Oxaspiro[bicyclo[4.1.0]heptane] | Synthesis involves the formation of a closely related spirocyclic epoxide scaffold. acs.org |
| Cyclophellitol | 7-Oxabicyclo[4.1.0]heptane | The core structure is a direct analogue, showcasing the importance of this bicyclic system. researchgate.net |
| (–)-Platensimycin | Complex polycyclic | Syntheses have utilized terpene-derived epoxides, a related class of building blocks. bath.ac.uk |
| Phorbin A | Complex polycyclic | Syntheses have utilized terpene-derived epoxides, a related class of building blocks. bath.ac.uk |
Role in the Construction of Other Bicyclic and Polycyclic Systems
The reactivity of this compound and its derivatives is well-suited for the construction of more elaborate fused and bridged ring systems. The ability of the epoxide to undergo ring-opening reactions, coupled with transformations involving the bromine substituent, facilitates cascade reactions and cycloadditions to build molecular complexity rapidly.
A significant application is the palladium-catalyzed intramolecular coupling-cyclization reaction. For instance, the reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, catalyzed by a palladium complex, yields 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in good yields and with high diastereoselectivity. researchgate.netdoi.org This process involves the oxidative addition of palladium to the styryl bromide, followed by a chelation-controlled attack of an enolate onto the diene system, ultimately forming a new bicyclic framework. doi.org The reaction is robust, tolerating various substituents on the styryl bromide. researchgate.net
Furthermore, derivatives of the 7-oxabicyclo[4.1.0]heptane scaffold can be precursors to even more complex polycyclic systems through cascade reactions. Gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has been developed to synthesize 3-azabicyclo[5.2.0]nonadienes, which are bicyclic systems containing a seven-membered azepine ring fused to a four-membered cyclobutane (B1203170) ring. researchgate.netpku.edu.cn This transformation proceeds through an initial cyclopropanation to form a spiro[bicyclo[4.1.0]heptane-7,1'-cyclopropane] intermediate, showcasing how the initial bicyclo[4.1.0]heptane structure can be elaborated into intricate polycycles. pku.edu.cn
| Reaction Type | Catalyst / Reagents | Resulting System | Yield (%) |
| Intramolecular Coupling-Cyclization | Pd(PPh₃)₄, Ag₂CO₃, K₂CO₃ | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | 72-85 |
| Asymmetric Cascade Reaction | Au(I)-complex | 3-Azabicyclo[5.2.0]nonadiene | up to 99 |
Utilization in the Synthesis of Chiral Intermediates
The defined stereochemistry of the 7-oxabicyclo[4.1.0]heptane ring system makes it an excellent starting point for the synthesis of enantiomerically pure intermediates, which are critical for the development of pharmaceuticals and other bioactive molecules. The stereocontrolled ring-opening of the epoxide with various nucleophiles is a common and effective strategy.
An efficient method for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles has been developed based on the ring-opening of 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane. researchgate.net In this process, the epoxide is opened by a chiral amine or a chiral amino acid ester. researchgate.net The resulting amino alcohol intermediate then undergoes an intramolecular, metal-catalyzed cyclization to furnish the chiral tetrahydroindole product. researchgate.net This strategy effectively transfers the chirality from the amine to the newly formed heterocyclic product.
Similarly, derivatives of 7-oxabicyclo[4.1.0]heptane can be converted into valuable chiral organometallic reagents. For example, (1R,2R,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-yl-methanesulfonate, derived from (+)-limonene, can be transformed into a chiral secondary alkylcopper or zinc reagent. uni-muenchen.de This is achieved by converting the starting epoxide into an organolithium species via a sulfonate-iodide exchange followed by lithium-iodine exchange, which can then be transmetalated with copper or zinc salts. These chiral organometallic reagents are versatile intermediates for asymmetric synthesis, capable of reacting with various electrophiles with high stereoselectivity. uni-muenchen.de The synthesis of chiral intermediates for the anticoagulant drug Edoxaban has also been shown to proceed through a (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid intermediate, highlighting the scaffold's relevance in pharmaceutical synthesis.
| Starting Material Derivative | Chiral Reagent/Nucleophile | Intermediate/Product | Stereoselectivity (ee) |
| 1-Phenylethynyl-7-oxabicyclo[4.1.0]heptane | Chiral amines / amino acid esters | 2-Phenyl-4,5,6,7-tetrahydro-1H-indoles | High |
| (1R,2R,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-yl methanesulfonate | n-BuLi, then CuCN·2LiCl or ZnBr₂ | Chiral secondary alkylcopper/zinc reagents | 98% (for precursor) |
| 3-Cyclohexene-1-carboxylic acid derivative | N-Bromosuccinimide, then NaOH | (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxamide | High (for Edoxaban synthesis) |
Spectroscopic and Analytical Methods for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry of 2-bromo-7-oxabicyclo[4.1.0]heptane. Both ¹H and ¹³C NMR spectroscopy offer detailed insights into the relative orientation of atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons are highly sensitive to their spatial environment. For instance, the degree of shielding or deshielding experienced by protons is influenced by the proximity and orientation of the bromine and oxygen atoms. thieme-connect.de The coupling constants between adjacent protons provide valuable information about the dihedral angles between them, which is critical for determining the cis or trans relationship of substituents on the cyclohexane (B81311) ring and the epoxide. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to establish through-space proximity between protons, further corroborating stereochemical assignments. rsc.org For example, a study on related 7-oxabicyclo[4.1.0]heptane derivatives utilized NOE measurements to confirm stereochemistry. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of each carbon atom is indicative of its local electronic environment. For example, in compounds like exo- and endo-7-fluoro-2-oxabicyclo[4.1.0]heptane, a significant difference of approximately 30 ppm in the ¹³C chemical shifts of the fluorine-bearing carbons is observed, highlighting the technique's sensitivity to stereoisomerism. thieme-connect.de Similar effects would be expected for the bromo-analogue, allowing for the differentiation between possible stereoisomers of this compound.
The analysis of NMR data for this compound involves comparing experimentally obtained spectra with data from related, structurally confirmed compounds. For instance, the spectra of the parent 7-oxabicyclo[4.1.0]heptane can serve as a baseline for understanding the influence of the bromine substituent. escholarship.org
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₆H₉BrO, corresponding to a molecular weight of approximately 177.04 g/mol . nih.gov
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. A key feature would be the presence of isotopic peaks for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks, (M)⁺ and (M+2)⁺, of roughly equal intensity, which is a characteristic signature for a molecule containing one bromine atom.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of the atoms. For instance, the loss of a bromine atom or the opening of the epoxide ring would lead to characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scispace.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. savemyexams.com
The key functional groups and their expected IR absorption ranges are:
C-H stretching (alkane): Strong absorptions are expected in the range of 2850-3000 cm⁻¹. libretexts.org
C-O stretching (epoxide): The epoxide ring is characterized by an absorption band in the region of 1250 cm⁻¹ and also in the 800-900 cm⁻¹ range due to ring breathing modes. A study on 2-substituted-7-oxabicyclo(4.1.0)heptanes specifically investigated the effect of substituents on the stretching frequency of the epoxide ring. creighton.edu
C-Br stretching: A stretching vibration for the carbon-bromine bond would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. savemyexams.com
The absence of strong absorptions in other regions, such as the hydroxyl (O-H) or carbonyl (C=O) stretching regions, would confirm the purity of the compound and the absence of these functional groups. savemyexams.com
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. anton-paar.comwordpress.com If a suitable single crystal of this compound can be obtained, this technique can provide precise information about bond lengths, bond angles, and the absolute configuration of the stereocenters. anton-paar.com
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com This pattern is directly related to the arrangement of electrons within the crystal lattice. Through complex mathematical analysis, this diffraction data is used to generate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high accuracy. nih.gov
For this compound, an X-ray crystal structure would unambiguously establish the cis or trans relationship between the bromine atom and the epoxide ring, as well as the conformation of the six-membered ring. This technique is particularly valuable when other spectroscopic methods provide ambiguous results or when an absolute stereochemical assignment is required. The determination of the crystal structure of a related compound, 14, was achieved through X-ray diffraction analysis. doi.org
Theoretical and Computational Studies of 2 Bromo 7 Oxabicyclo 4.1.0 Heptane
Q & A
Q. What are the optimal synthetic routes for 2-bromo-7-oxabicyclo[4.1.0]heptane?
Methodological Answer: The synthesis of this compound can be achieved via bromination of its precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN). Key steps include:
- Radical Bromination : NBS in non-polar solvents (e.g., CCl₄) with cyclohexene derivatives yields brominated bicyclic structures. Reaction conditions (temperature, solvent polarity) significantly influence regioselectivity .
- Phase Transfer Catalysis (PTC) : For improved yield and scalability, PTC using benzyl triethylammonium chloride with NaOH and chloroform has been effective for analogous dichlorobicyclo compounds, suggesting adaptability for brominated variants .
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the bicyclic structure and bromine position. For example, bridgehead protons exhibit distinct deshielding (δ 1.5–3.0 ppm), while bromine shifts appear in C NMR (δ 30–40 ppm for C-Br) .
- Infrared (IR) Spectroscopy : The epoxy oxygen (7-oxa) shows a strong C-O-C stretch near 1250 cm⁻¹, while C-Br vibrations appear at 500–600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 192 for C₆H₉BrO) and fragmentation patterns (loss of Br or epoxy ring opening) validate the structure .
Q. What reactivity patterns are observed in nucleophilic substitution reactions of this compound?
Methodological Answer: The bromine atom acts as a leaving group, enabling:
- SN2 Reactions : Polar aprotic solvents (e.g., DMF) with nucleophiles (e.g., NaN₃, KSCN) yield azides or thiocyanates. Steric hindrance from the bicyclic structure may reduce reaction rates compared to linear analogs .
- Reduction : LiAlH₄ reduces C-Br to C-H, forming 7-oxabicyclo[4.1.0]heptane. Control reaction time to avoid over-reduction of the epoxy ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during bromination?
Methodological Answer: Discrepancies in yields may arise from:
- Steric Effects : Bulkier bicyclic frameworks hinder bromine access. Use smaller radical initiators (e.g., AIBN over peroxides) to improve efficiency .
- Solvent Polarity : Non-polar solvents (CCl₄) favor radical stability, while polar solvents (THF) may quench intermediates. Optimize solvent choice via kinetic studies .
- Catalyst Loading : In PTC, excess catalyst (e.g., benzyl triethylammonium chloride) can emulsify phases, reducing yield. Titrate catalyst to 5–10 mol% for optimal interfacial activity .
Q. What strategies control stereochemistry during this compound synthesis?
Methodological Answer:
Q. How can computational modeling predict reactivity or optimize reaction conditions?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in bromination. For example, assess activation energies for bromine addition at C2 vs. other positions .
- Solvent Effect Simulations : Use COSMO-RS to screen solvents for optimal radical stability and nucleophilicity in substitution reactions .
Q. How to analyze unexpected byproducts in oxidation reactions of this compound?
Methodological Answer:
- GC-MS and HPLC : Identify byproducts like epoxide ring-opened diols (from acidic KMnO₄) or ketones (from CrO₃). Compare retention times and fragmentation patterns to standards .
- Mechanistic Probes : Isotopic labeling (e.g., O in the epoxy ring) traces oxygen migration during oxidation, clarifying reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
